Estradiol 3-methyl ether
Description
Structure
2D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADVBNYHGIBP-GFEQUFNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313230 | |
| Record name | Estradiol 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |
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Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035-77-4, 94535-16-7 | |
| Record name | Estradiol 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Estradiol 3-methyl ether | |
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| Record name | Estra-1,3,5(10)-trien-17-ol, 3-methoxy- | |
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| Record name | Estradiol 3-methyl ether | |
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| Record name | Estradiol 3-methyl ether | |
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| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ESTRADIOL 3-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BQ383G656 | |
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Ii. Advanced Synthetic Methodologies for Estradiol 3 Methyl Ether and Its Derivatives
Enantioselective Total Synthesis Approaches
Achieving the precise three-dimensional structure of estradiol (B170435) 3-methyl ether is critical, as its biological activity is highly dependent on its stereochemistry. Enantioselective total synthesis aims to produce a single, desired enantiomer, avoiding the need for separating mixtures of stereoisomers.
A significant advancement in the enantioselective total synthesis of estradiol 3-methyl ether has been the application of organocatalysis. Researchers, such as Yujiro Hayashi and colleagues, have successfully employed this approach. chemistryviews.org Their strategy utilizes a diphenylprolinol silyl (B83357) ether as an organocatalyst. chemistryviews.orgnih.govresearcher.liferesearcher.life This small organic molecule effectively mediates key bond-forming reactions, leading to the construction of the steroid's core structure with high enantioselectivity. chemistryviews.orgnih.govresearcher.liferesearcher.life The use of such organocatalysts is a cornerstone of modern asymmetric synthesis, providing a powerful alternative to traditional metal-based catalysts.
To streamline the synthetic process, domino reactions, also known as cascade or tandem reactions, have been implemented. In this approach, multiple chemical transformations occur sequentially in a single step without the need to isolate intermediates. A key reaction in the organocatalytic total synthesis of this compound is a domino sequence involving a Michael reaction and an intramolecular aldol (B89426) reaction. chemistryviews.orgnih.govresearcher.liferesearcher.life This specific domino reaction, mediated by the diphenylprolinol silyl ether catalyst, efficiently constructs the bicyclo[4.3.0]nonane system, which comprises the A, C, and D rings of the steroid, as a single isomer with excellent enantioselectivity. chemistryviews.orgnih.govresearcher.liferesearcher.life
| Parameter | Initial Synthesis | Optimized Synthesis |
|---|---|---|
| Number of Pots | 12 | 5 |
| Number of Purifications | 10 | 4 |
| Overall Yield | 6.8% | 15% |
Regioselective Functionalization and Derivatization
Beyond the total synthesis of the core molecule, significant research has focused on the regioselective modification of this compound to create novel derivatives. Regioselectivity refers to the ability to control where on a molecule a chemical reaction occurs.
The A-ring of the steroid, the phenolic ring, is a common target for modification to alter biological activity.
One area of exploration involves the fusion of heterocyclic rings, such as pyrazole, to the A-ring of the steroid nucleus. researchgate.net Pyrazole derivatives are known for a wide range of pharmacological activities. mdpi.com Several arylpyrazole derivatives and pyrazolocoumarin hybrids have been synthesized starting from estrone-3-methyl ether, a closely related precursor. researchgate.net
Synthesis of A-Ring Modified Derivatives
Mannich Reaction for Aminomethylation
The Mannich reaction is a powerful tool in organic synthesis for the aminomethylation of acidic protons located on carbon atoms. In the context of this compound, the phenolic A-ring provides sites for electrophilic substitution, making it a suitable substrate for this reaction. The reaction involves the condensation of a compound with an active hydrogen atom (in this case, the aromatic ring of the steroid), formaldehyde (B43269), and a secondary amine to introduce an aminomethyl group. nih.gov
The phenolic A-ring of estrogens like estrone (B1671321) (E) and estradiol (E2), which are structurally related to this compound, is well-suited for the Mannich reaction. semanticscholar.org However, a key challenge is achieving regioselectivity, as aminomethylation can occur at both the C2 and C4 positions, which are ortho to the hydroxyl group (or methoxy (B1213986) group in the case of this compound). semanticscholar.org For steric reasons, substitution at the C2 position is generally more favorable. semanticscholar.org
A typical procedure involves reacting the steroid with formaldehyde and a secondary amine, such as dimethylamine, often in a solvent like ethanol (B145695) under reflux conditions. semanticscholar.org This three-component reaction leads to the formation of a Mannich base. nih.govnih.gov The mechanism proceeds through the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde, which then acts as the electrophile in the substitution reaction with the electron-rich aromatic A-ring of the steroid.
Novel 2-aminomethylated estrone and estradiol derivatives have been synthesized using a regioselective three-component Mannich reaction. semanticscholar.org These derivatives can be further modified. For instance, quaternization of the aminomethyl group with methyl iodide, followed by reaction with various other secondary amines, can yield a library of diverse aminomethylated products. semanticscholar.org This subsequent reaction proceeds via an in situ generated ortho-quinone methide (o-QM) intermediate. semanticscholar.org
Below is a table summarizing the conditions and outcomes of a modified Mannich reaction on estrone, which is analogous to the expected reaction with this compound.
Table 1: Modified Mannich Aminomethylation of Estrone
| Amine | Reaction Conditions | Product |
|---|---|---|
| Dimethylamine | CH2O (aq. 35%), EtOH, reflux, 2 h | 2-Dimethylaminomethylestrone |
| Diethylamine | CH2O (aq. 35%), EtOH, reflux, 24 h | 2-Diethylaminomethylestrone |
| Pyrrolidine | CH2O (aq. 35%), EtOH, reflux, 24 h | 2-(Pyrrolidin-1-ylmethyl)estrone |
| Piperidine | CH2O (aq. 35%), EtOH, reflux, 24 h | 2-(Piperidin-1-ylmethyl)estrone |
This table is based on analogous reactions with estrone as described in the literature and illustrates the versatility of the Mannich reaction for introducing various aminomethyl groups onto the steroid A-ring. semanticscholar.org
Synthesis of D-Ring Modified Derivatives
Modification of the D-ring of the steroid nucleus is a significant strategy for creating novel derivatives with potentially altered biological activities. researchgate.netmdpi.com These modifications can include altering the ring size, such as the formation of D-homosteroids (six-membered D-ring), or introducing various substituents and fused heterocyclic rings. researchgate.netarkat-usa.org
One major approach to D-ring modification is the synthesis of D-homosteroids. A classic method for achieving this ring expansion is the Tiffeneau rearrangement of 17-aminomethyl-17-hydroxysteroids, which yields regioisomeric D-homo steroidal ketones. arkat-usa.org While this can be a route to D-ring expansion, it often involves multiple steps and can have low selectivity. arkat-usa.org Another strategy involves fragmentation-cyclization sequences. arkat-usa.org It is noteworthy that such structural changes can significantly impact biological activity; for instance, D-homoestradiol exhibits a much lower binding affinity for the estrogen receptor compared to estradiol. arkat-usa.org
A significant area of research involves the introduction of nitrogen-containing heterocycles to the D-ring, as these modifications can lead to compounds with potential pharmacological applications, including anticancer activity. researchgate.net For example, a series of D-ring fused steroidal N(2)-substituted-1,2,3-triazoles have been synthesized and shown to have specific binding affinities for various steroid receptors. nih.gov
The synthesis of these D-ring modified derivatives often starts from commercially available steroids and involves multi-step sequences. For instance, the C-17 carbonyl group can be converted into an electron-deficient alkene, which can then undergo cycloaddition reactions to build new ring systems. researchgate.net Another approach involves cleaving the D-ring, for example, via an iodoform (B1672029) reaction, and then condensing the resulting intermediate to form a new heterocyclic ring, such as a piperidinedione moiety, in place of the original D-ring. nih.gov
Below is a table outlining some general strategies for D-ring modification applicable to steroids like this compound.
Table 2: Strategies for D-Ring Modification of Steroids
| Modification Strategy | Key Reaction(s) | Resulting Structure | Potential Application |
|---|---|---|---|
| Ring Expansion | Tiffeneau Rearrangement | D-homosteroid (six-membered D-ring) | Altered receptor binding affinity |
| Heterocycle Annulation | Cycloaddition reactions | Fused heterocyclic ring system | Potential anticancer agents |
| Ring Cleavage and Re-cyclization | Iodoform reaction, thermal condensation | Seco-steroid with a new heterocyclic D-ring mimic | Novel enzyme inhibitors |
| Spiro-derivative formation | Conversion of C-17 carbonyl to alkene, cycloaddition | Spirocyclic derivative at C-17 | Highly functionalized steroids |
Etherification and Esterification Strategies
The hydroxyl group at the C-17 position of this compound is a primary target for etherification and esterification reactions to produce a wide range of derivatives. These reactions can modulate the compound's physicochemical properties and biological activity.
The Mitsunobu reaction is a versatile method for the esterification and etherification of alcohols, including the secondary alcohol at C-17 of the steroid nucleus. This reaction typically proceeds with an inversion of configuration (SN2 displacement), which is a crucial consideration for chiral centers like C-17. The reaction involves the alcohol, a pronucleophile (such as a carboxylic acid for esterification or a phenol (B47542) for etherification), diethylazodicarboxylate (DEAD), and triphenylphosphine. The reactivity in a Mitsunobu reaction is sensitive to steric hindrance, with primary alcohols being more reactive than secondary, and tertiary alcohols are generally unreactive.
Selective esterification of phenols in the presence of alcohols can be achieved using carbodiimide (B86325) coupling agents. rsc.org Conversely, esterification of carboxylic acids that can form ketene (B1206846) intermediates upon treatment with carbodiimides allows for the selective acylation of alcohols in the presence of phenols. rsc.org For this compound, where the phenolic hydroxyl is already protected as a methyl ether, these selective methods are particularly relevant for modifying the C-17 hydroxyl group.
Microwave-assisted synthesis of diaryl ethers has been employed for the etherification of the 3-hydroxyl group of estrone and estradiol. mdpi.com While the 3-position of this compound is already methylated, similar strategies could be adapted for further modifications if the methyl ether were to be cleaved, or for the etherification of other hydroxylated derivatives.
The table below summarizes key strategies for the etherification and esterification of the C-17 hydroxyl group of this compound.
Table 3: Etherification and Esterification Strategies for the C-17 Hydroxyl Group
| Reaction | Reagents | Key Features |
|---|---|---|
| Mitsunobu Esterification | Carboxylic acid, DEAD, PPh3 | Inversion of configuration at C-17, good yields for secondary alcohols. |
| Mitsunobu Etherification | Phenol, DEAD, PPh3 | Inversion of configuration at C-17, sensitive to steric factors. |
| Steglich Esterification | Carboxylic acid, DCC/EDC, DMAP | Mild conditions, suitable for acid-sensitive substrates. |
| Acylation with Acid Chlorides/Anhydrides | Acid chloride or anhydride, base | Highly reactive, suitable for less nucleophilic alcohols. |
Preparation of Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled compounds is essential for a variety of mechanistic studies, including metabolism, receptor binding, and pharmacokinetic analysis. mdpi.com For this compound, labeling with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for sensitive detection and quantification. nih.govresearchgate.net
Isotope Labeling Techniques (e.g., Tritium, Carbon-14)
The choice between tritium and carbon-14 labeling involves a trade-off between several factors. nih.govresearchgate.net Tritium offers a much higher specific activity, which can be advantageous for assays requiring high sensitivity. nih.govresearchgate.net It also has a shorter half-life, which simplifies waste management. nih.govresearchgate.net However, a significant drawback of tritium labeling is the potential for metabolic loss of the label, which can complicate the interpretation of experimental results. nih.govresearchgate.net Carbon-14, on the other hand, provides a more stable label with less risk of metabolic exchange, but has a lower specific activity and involves more complex synthetic routes. nih.govresearchgate.net
The synthesis of labeled this compound can be achieved by introducing the isotope at a specific, metabolically stable position. For example, a mixture of 2-³H and 4-¹⁴C-17β-estradiol 3-methyl ether has been used to study its metabolism in humans. nih.gov The liberation of ³H into the body water provided a measure of reactions occurring at the 2-position of the steroid ring. nih.gov Another approach involved labeling the methoxy group with tritium (³H-(methoxyl)-estradiol 3-methyl ether) to confirm metabolic pathways. nih.gov
The introduction of the label can be performed at various stages of the synthesis. For instance, catalytic tritium exchange with a suitable precursor can introduce tritium into the molecule. Carbon-14 is typically incorporated by using a ¹⁴C-labeled building block in the synthetic sequence.
The following table compares the key features of tritium and carbon-14 labeling for studies involving this compound.
Table 4: Comparison of Tritium (³H) and Carbon-14 (¹⁴C) Labeling
| Feature | Tritium (³H) | Carbon-14 (¹⁴C) |
|---|---|---|
| Specific Activity | High (up to 29 Ci/mmol per tritium atom) | Low (approx. 0.062 Ci/mmol per carbon atom) |
| Label Stability | Potential for metabolic loss/exchange | Generally stable |
| Synthesis | Often more direct synthetic routes | Typically more complex and lengthy syntheses |
| Cost | Lower material costs | Higher material costs |
| Waste Management | Shorter half-life (12.3 years) simplifies disposal | Longer half-life (5730 years) requires more stringent disposal protocols |
Synthesis of Radioligands for Receptor Binding Assays
Radiolabeled versions of this compound are crucial for use as radioligands in receptor binding assays. nih.gov These assays are fundamental for determining the binding affinity of unlabeled compounds for a specific receptor, such as the estrogen receptor (ER). nih.gov
The synthesis of a suitable radioligand involves incorporating a radionuclide, typically tritium (³H) due to its high specific activity, into the structure of this compound. The position of the label must be chosen carefully to ensure it does not interfere with receptor binding and is metabolically stable under the assay conditions.
In a typical competitive receptor binding assay, a fixed concentration of the radiolabeled ligand (e.g., [³H]-Estradiol 3-methyl ether) is incubated with the receptor preparation (such as rat uterine cytosol) in the presence of varying concentrations of an unlabeled competitor compound. nih.govepa.gov The ability of the competitor to displace the radioligand from the receptor is measured by quantifying the amount of bound radioactivity. mdpi.com From this data, the concentration of the competitor that inhibits 50% of the radioligand binding (IC₅₀) can be determined, which is related to its binding affinity (Ki).
To be effective, a radioligand should exhibit high affinity and specificity for the target receptor. Saturation binding assays are first conducted with the radioligand alone to determine its equilibrium dissociation constant (Kd) and the concentration of receptor sites (Bmax). nih.gov An ideal radioligand will have a low Kd, indicating high affinity.
The table below outlines the key steps and parameters in developing and using a radiolabeled derivative of this compound for receptor binding assays.
Table 5: Key Aspects of Radioligand Synthesis and Use in Receptor Binding Assays
| Step | Description | Important Parameters |
|---|---|---|
| Synthesis | Introduction of a radionuclide (e.g., ³H) into the this compound structure at a stable position. | High specific activity, radiochemical purity, metabolic stability of the label. |
| Saturation Binding Assay | Incubation of the receptor with increasing concentrations of the radioligand to determine its binding characteristics. | Equilibrium dissociation constant (Kd), maximum number of binding sites (Bmax). |
| Competitive Binding Assay | Incubation of the receptor, a fixed concentration of the radioligand, and varying concentrations of an unlabeled test compound. | IC₅₀ (concentration of competitor that displaces 50% of radioligand), Ki (binding affinity of the competitor). |
Iii. Investigating the Metabolism and Biotransformation of Estradiol 3 Methyl Ether
In Vivo Metabolic Pathways
In vivo, Estradiol (B170435) 3-methyl ether undergoes several metabolic transformations. The primary routes of metabolism include the cleavage of the methyl ether group, the addition of hydroxyl groups to the steroid core, and conjugation with polar molecules to facilitate excretion.
Demethylation Processes
The initial and a crucial step in the metabolism of Estradiol 3-methyl ether is the O-demethylation at the C-3 position. This reaction cleaves the methyl group, converting the compound back to its parent hormone, estradiol. This process is predominantly carried out by hepatic microsomal enzymes. nih.gov Studies involving similar estrogen ethers have concluded that this de-etherification is handled by an oxidative system in the liver that is analogous to the one responsible for demethylating methyl ethers of estrogens. nih.gov The enzymes CYP1A1 and CYP1A2, part of the cytochrome P450 superfamily, are directly implicated in this 3-demethylation reaction, converting this compound into estradiol. researchgate.netnih.gov Microbial systems, such as Corynebacterium sp., have also been shown to be capable of O-demethylating this compound to its free 3-hydroxy form. nih.gov
Hydroxylation Reactions (e.g., at Position 2)
Hydroxylation, the addition of a hydroxyl (-OH) group, represents another significant metabolic pathway. This can occur on the aromatic A-ring of the steroid nucleus, most notably at the C-2 position. nih.gov Evidence from human studies shows that this compound can be hydroxylated at position 2 even without prior demethylation, leading to the formation of a urinary metabolite identified as 2-hydroxyestrone (B23517) 3-methyl ether. nih.gov The cytochrome P450 enzyme CYP1A2 is known to hydroxylate this compound at the C-2 position, which increases the compound's hydrophilicity and likely aids in its excretion. nih.gov Once demethylated to estradiol, the resulting molecule can be further hydroxylated at various positions, with the 2- and 4-positions being major routes catalyzed by several CYP enzymes. bio-rad.comnih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following demethylation and/or hydroxylation, the resulting metabolites of this compound, such as estradiol and various hydroxylated forms, are subject to Phase II conjugation reactions. researchgate.net These processes increase the water solubility of the metabolites, preparing them for elimination via urine or feces. nih.gov The two main conjugation pathways for estrogens are glucuronidation and sulfation. researchgate.netresearchgate.net
Glucuronidation: This involves the attachment of glucuronic acid to a hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netresearchgate.net For the metabolite estradiol, this can occur at either the 3-OH or 17-OH position. nih.gov
Sulfation: This pathway involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs), to form sulfate (B86663) conjugates. researchgate.netresearchgate.net
It has been observed in microbial biotransformation studies that a free hydroxyl group at C-3 is a prerequisite for glycosylation, a form of conjugation. In these studies, Estrone (B1671321) 3-methyl ether was not transformed, suggesting the methyl group at C-3 blocks this specific conjugation pathway. nih.gov This implies that demethylation is a necessary preceding step for conjugation to occur at this position in vivo.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2) in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the oxidative metabolism of this compound. nih.govnih.gov Specifically, isoforms CYP1A1 and CYP1A2 have been identified as key catalysts. researchgate.netnih.gov
CYP1A1 and CYP1A2 are responsible for the 3-demethylation of this compound to estradiol. researchgate.netnih.gov
CYP1A2 also mediates the hydroxylation of this compound at the C-2 position. nih.gov
Once this compound is converted to estradiol, a wider range of CYP enzymes becomes involved in its subsequent metabolism. CYP1A1, CYP1A2, CYP1B1, and CYP3A4 are all involved in the hydroxylation of estradiol at various positions. bio-rad.comnih.govnih.govdrugbank.com The kinetic parameters for the demethylation of this compound by CYP1A1 and CYP1A2 highlight their efficiency in this biotransformation. researchgate.netnih.gov
| Enzyme | Metabolic Reaction | Vmax (pmol/min/pmol P450) | Reference |
|---|---|---|---|
| CYP1A1 | 3-Demethylation | 0.07 | researchgate.netnih.gov |
| CYP1A2 | 3-Demethylation | 0.02 | researchgate.netnih.gov |
In Vitro Metabolic Studies
To elucidate the specific mechanisms of biotransformation, in vitro models provide a controlled environment for studying metabolic pathways without the complexities of a whole organism.
Isolated Perfused Organ Models (e.g., Rat Liver)
Studies utilizing subcellular fractions from rat liver, particularly microsomes, have been instrumental in understanding the metabolism of estrogen ethers. Research on estradiol 3-propyl ether, a close analog, demonstrated that its metabolism, including de-etherification, occurs predominantly in the liver's microsomal fraction. nih.gov These in vitro experiments confirmed that the process is dependent on oxygen and requires NADPH as a cofactor, which is characteristic of cytochrome P450-mediated reactions. nih.gov The optimal pH for this metabolic activity was found to be between 7.4 and 8. nih.gov The involvement of cytochrome P450 was further substantiated by the inhibition of the metabolic process with carbon monoxide and by observing more active metabolism in male rats and in those pretreated with phenobarbital, a known inducer of CYP enzymes. nih.gov These findings strongly suggest that the hepatic demethylation of this compound follows a similar microsomal oxidative pathway. nih.gov
Microsomal Enzyme Systems
The primary site of metabolism for this compound is the hepatic microsomal enzyme system, with the Cytochrome P450 (CYP) superfamily of enzymes playing a central role. Specifically, isoforms CYP1A1 and CYP1A2 have been identified as key catalysts in the biotransformation of this compound. nih.gov
Two principal metabolic pathways mediated by these enzymes have been elucidated:
3-O-Demethylation: Both CYP1A1 and CYP1A2 are capable of removing the methyl group at the C3 position, a reaction that converts this compound into the naturally occurring and biologically active hormone, estradiol. nih.gov This demethylation is a crucial step as it liberates the active hormone.
Aromatic Hydroxylation: CYP1A2 also facilitates the hydroxylation of this compound at the C-2 position of the aromatic A-ring. nih.gov This reaction increases the hydrophilicity of the molecule, which is a common step in preparing compounds for excretion.
The efficiency of the 3-demethylation reaction has been quantified for both enzymes, as detailed in the table below.
Table 1: Kinetic Parameters of this compound 3-Demethylation by CYP1A Isoforms
| Enzyme | Vmax (pmol/min/pmol P450) |
|---|---|
| CYP1A1 | 0.07 nih.gov |
| CYP1A2 | 0.02 nih.gov |
Comparative Metabolism with Natural Estradiol and Other Estrogen Ethers
The metabolic pathways of this compound show both similarities and differences when compared to natural estradiol and other synthetic estrogen ethers.
The metabolism of natural estradiol is also heavily mediated by CYP1A enzymes, primarily through hydroxylation at the C-2 and C-4 positions to form catechol estrogens. nih.gov CYP1A1 is the main enzyme responsible for these reactions. nih.gov The kinetic parameters for these reactions are presented in Table 2, allowing for a comparison of the metabolic efficiency of these pathways.
Table 2: Kinetic Parameters of Estradiol Hydroxylation by CYP1A1
| Reaction | Km (µmol/L) | Vmax (nmol/min/nmol P450) |
|---|---|---|
| 2-Hydroxylation | 2.9 nih.gov | 14.7 nih.gov |
| 4-Hydroxylation | 2.7 nih.gov | 0.4 nih.gov |
A key difference in the initial metabolism is the obligatory 3-O-demethylation step for this compound to yield the primary active hormone, estradiol. In contrast, natural estradiol is directly available for hydroxylation and other metabolic transformations.
When comparing this compound to other estrogen ethers , such as mestranol (B1676317) (ethinylthis compound), a common feature is the hepatic demethylation to an active form. pediatriconcall.comdrugbank.comwikipedia.org Mestranol is demethylated to the potent synthetic estrogen, ethinylestradiol. pediatriconcall.comdrugbank.comwikipedia.org This process indicates a shared metabolic activation pathway for estrogen 3-methyl ethers.
Identification and Characterization of Metabolites
Several metabolites of this compound have been identified, primarily through the analysis of urine. These metabolites are the result of the enzymatic processes described above.
The identified metabolites include:
Estradiol: Formed via the 3-O-demethylation of the parent compound by CYP1A1 and CYP1A2. nih.gov This metabolite is the most significant in terms of biological activity as it is identical to the endogenous hormone.
2-Hydroxythis compound: This metabolite is the product of C-2 hydroxylation of this compound, a reaction catalyzed by CYP1A2. nih.govnih.gov It represents a pathway of detoxification and is a human urinary metabolite. nih.gov
2-Hydroxyestrone-3-methyl ether: This compound has been identified as a urinary metabolite of this compound. nih.govnih.gov Its formation suggests that following C-2 hydroxylation, the 17β-hydroxyl group can be oxidized to a ketone, forming the estrone analogue.
The chemical structures and key identifying information for these metabolites are summarized in the table below.
Table 3: Identified Metabolites of this compound
| Metabolite | Chemical Formula | Metabolic Pathway | Significance |
|---|---|---|---|
| Estradiol | C18H24O2 | 3-O-Demethylation | Biologically active form, identical to the natural hormone. |
| 2-Hydroxythis compound | C19H26O3 | C-2 Hydroxylation | Increased hydrophilicity for excretion; a known human urinary metabolite. nih.gov |
| 2-Hydroxyestrone-3-methyl ether | C19H24O3 | C-2 Hydroxylation and 17β-Oxidation | Urinary metabolite indicating further biotransformation. nih.govnih.gov |
Iv. Elucidating the Pharmacodynamics and Mechanism of Action
Estrogen Receptor Binding Affinity and Selectivity
The primary mechanism of action for endogenous estrogens is mediated through binding to and activation of nuclear estrogen receptors (ERs). However, the methylation of the phenolic 3-hydroxyl group in Estradiol (B170435) 3-methyl ether profoundly alters its interaction with these receptors, leading to a significant reduction in binding affinity.
Quantitative structure-activity relationship (QSAR) studies of estrogens have established a clear pharmacophore, identifying key structural features essential for high-affinity binding to the estrogen receptor. A critical element of this pharmacophore is the phenolic hydroxyl group on the A-ring of the steroid. This group is a crucial hydrogen bond donor, contributing significantly to the binding free energy and anchoring the ligand within the receptor's binding pocket uthscsa.edu.
The substitution of this hydroxyl group with a methoxy (B1213986) group, as in Estradiol 3-methyl ether, eliminates this critical hydrogen bond donor capability. This structural modification results in a drastic reduction in binding affinity for the estrogen receptor. This principle is well-documented; for instance, the methylation of the phenolic hydroxyl in other estrogens, such as diethylstilbestrol, leads to a pronounced decrease in ER affinity. While specific QSAR models for this compound are not extensively detailed, the foundational principles of ER ligand binding consistently predict that blocking the 3-hydroxyl group will severely compromise receptor affinity uthscsa.edu. The general intolerance of the estrogen receptor for polar substituents, other than the key hydroxyl groups at the molecular termini, further explains the diminished binding uthscsa.edu.
The two primary subtypes of the nuclear estrogen receptor, ERα and ERβ, exhibit distinct tissue distributions and can mediate different physiological effects. While they share a high degree of homology in their ligand-binding domains, subtle differences allow for the development of subtype-selective ligands.
| Compound | Relative Binding Affinity (%) for Estrogen Receptor (General) |
|---|---|
| Estradiol | 100 |
| Estrone (B1671321) 3-methyl ether | 0.145 wikipedia.org |
Prodrug Conversion and Bioactivation
This compound functions as a prodrug of estradiol. Following oral administration, it undergoes metabolic conversion in the body to release the active hormone, estradiol. This bioactivation is a key aspect of its pharmacological activity.
The primary metabolic pathway for the bioactivation of this compound is O-demethylation, which removes the methyl group at the C3 position to regenerate the crucial phenolic hydroxyl group. This process effectively converts the low-affinity ether into the high-affinity ligand, 17β-estradiol. Studies involving the administration of radiolabeled this compound to humans have confirmed this metabolic fate. The metabolism of this compound was found to be qualitatively similar to that of estradiol itself, indicating that once demethylated, the resulting estradiol enters the known metabolic pathways of the endogenous hormone. Additionally, evidence suggests that hydroxylation can occur at the C2 position even without prior demethylation, leading to the formation of metabolites like 2-hydroxyestrone (B23517) 3-methyl ether.
Non-Genomic Actions and Alternative Signaling Pathways
Beyond its role as a prodrug for nuclear receptor activation, this compound has been identified as a potent modulator of alternative signaling pathways, independent of classical estrogen receptors. These non-genomic actions are rapid and distinct from the slower, transcription-based effects of nuclear ER activation.
A recognized mechanism of non-genomic estrogen signaling involves the interaction of estrogens with receptors located on the cell membrane (mERs). These receptors, which can include G protein-coupled receptors like GPER1 and membrane-associated forms of ERα and ERβ, can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, upon ligand binding nih.govresearchgate.netresearchgate.net. These rapid effects are typically observed within seconds to minutes nih.gov.
While this is an established pathway for estradiol, there is a lack of direct evidence in the searched literature to suggest that this compound significantly interacts with or signals through these membrane estrogen receptors. Its primary documented non-genomic action occurs through a different target.
Recent research has prominently identified this compound (often abbreviated as EDME in this context) as a direct, potent, and selective inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel. This interaction is independent of estrogen receptors.
TRPML1 is a crucial ion channel located in the membranes of lysosomes and is involved in processes such as autophagy, lysosomal trafficking, and ion homeostasis. This compound has been identified as the first highly potent and isoform-selective antagonist of TRPML1. Its inhibitory action on this channel has been shown to affect key cellular functions, including the induction of autophagy and the translocation of transcription factor EB (TFEB). Furthermore, this activity has been demonstrated to inhibit the migration and invasion of certain cancer cells. This mechanism represents a significant non-genomic and non-estrogenic action of the compound.
| Target Ion Channel | Action of this compound (EDME) | IC50 Value |
|---|---|---|
| TRPML1 | Selective Antagonist/Inhibitor | ~0.5 µM |
Effects on Cellular Processes and Gene Expression
This compound exerts its influence on a range of cellular activities, from hormonal regulation to the modulation of protein synthesis and the structural integrity of the cellular skeleton. These effects are often mediated through pathways distinct from the classical estrogen receptors.
The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for reproductive function, where gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH) nih.govwikipedia.orgyoutube.com. These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids, including estrogens. Estrogens, in a classic negative feedback loop, can suppress the secretion of both FSH and LH nih.govnih.govnih.gov. This suppression is a key aspect of the antigonadotropic effect.
While direct studies on the antigonadotropic effects of this compound are not extensively detailed in the provided search results, its nature as an estrogenic compound suggests it would participate in this negative feedback mechanism on the HPG axis nih.govwikipedia.org. By acting on the hypothalamus and pituitary gland, it is anticipated to contribute to the suppression of gonadotropin release, thereby modulating gonadal function. The precise potency and specific mechanisms of this compound in comparison to estradiol in this feedback loop warrant further investigation.
The liver is a primary target for estrogens, which regulate the synthesis of a wide array of proteins. Estradiol has been shown to induce the synthesis of hepatic proteins such as vitellogenin and to influence the levels of various plasma proteins nih.gov. Studies have also indicated that estrogen administration can impact the synthesis of proteins involved in lipoprotein metabolism, such as apolipoprotein A-I and apolipoprotein B nih.gov.
Specifically concerning this compound (2-methoxyestradiol), research has demonstrated its ability to modulate the expression of hepatic proteins. For instance, in HepG2 cells, a human liver cancer cell line, 2-methoxyestradiol (B1684026) has been found to upregulate the expression of ATP-binding cassette transporter A1 (ABCA1), a key regulator of lipid efflux from cells nih.govresearchgate.net. This effect was shown to be dose-dependent and to occur via the PI3K/Akt/FoxO1 signaling pathway nih.govresearchgate.net. This specific modulation of a hepatic protein highlights the compound's role in lipid metabolism and suggests a broader capacity to influence the synthesis of other liver-produced proteins. Furthermore, studies on 17β-estradiol have shown its role in regulating hepatic gluconeogenic and lipogenic genes through estrogen receptor α, indicating a complex interplay between estrogens and hepatic gene expression nih.govmdpi.com.
A significant and well-documented effect of this compound is its impact on the cellular cytoskeleton, specifically the microtubule network. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Research on a variety of natural estrogens and their derivatives has revealed their ability to disrupt microtubule networks in Chinese hamster V79 cells nih.govaacrjournals.org. Among the tested compounds, 2-methoxyestradiol (this compound) demonstrated the most potent microtubule-disrupting activity nih.govaacrjournals.org. The effective concentration of a compound required to induce microtubule disruption in 50% of the cells is known as the EC50 value. For 2-methoxyestradiol, the EC50 for microtubule disruption in V79 cells after a 1-hour exposure was found to be 2 µM nih.govaacrjournals.org.
This disruption of the microtubule network is closely linked to the growth-inhibitory activities of these compounds nih.govnih.gov. The antiproliferative effects of methoxyestradiols have been observed in various cell types, including human glomerular mesangial cells and cardiac fibroblasts, and are often mediated through an estrogen receptor-independent mechanism nih.govnih.gov. The ability of this compound to interfere with microtubule dynamics makes it a compound of interest for its potential antiproliferative properties. The disruption of the normal microtubule network can lead to arrest of the cell cycle and induction of apoptosis.
| Compound | EC50 for Microtubule Disruption in V79 Cells (µM) |
|---|---|
| 2-Methoxyestradiol (this compound) | 2 |
| 17α-Estradiol | 9 |
| 17β-Estradiol | 10 |
V. Preclinical Investigations of Estradiol 3 Methyl Ether and Analogs
In Vitro Cellular Assays
In vitro studies using cultured cells are fundamental in preclinical research to elucidate the mechanisms of action of new compounds at a cellular and molecular level.
Estradiol (B170435) 3-methyl ether and its analogs have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The antiproliferative activity of these compounds is often evaluated by their ability to inhibit cell growth, and the concentration at which 50% of cell growth is inhibited is known as the IC50 value.
One study investigated the antiproliferative effects of normal and 13-epi-D-homoestrone and their 3-methyl ethers on human reproductive cancer cell lines, including HeLa, MCF-7, and Ishikawa cells. nih.gov Normal D-homoestrone, an analog, showed the most potent cytostatic effect on HeLa cells with an IC50 value of 5.5 μM. nih.gov Further analysis revealed that this compound induced apoptosis, as evidenced by morphological changes, cell cycle arrest in the G2/M phase, and a significant increase in caspase-3 activity. nih.gov Importantly, the compound exhibited selective toxicity, with a significantly higher IC50 value in non-cancerous human lung fibroblast cells (MRC-5) compared to cervical cancer cells. nih.gov
Another area of investigation involves the synthesis of steroidal dimers based on estradiol. One such estradiol dimer displayed cytotoxic activities against a panel of 11 human cell lines and was found to cause cell cycle arrest in the G2/M phase. nih.gov
The microtubule network, which is composed of tubulin polymers, plays a crucial role in cell division, motility, and intracellular transport. Consequently, agents that interfere with tubulin polymerization are of significant interest in cancer therapy.
An estradiol dimer has been shown to act at the cytoskeletal level by inhibiting tubulin polymerization. researchgate.net This dimer inhibited the assembly of purified tubulin with an IC50 of 3.6 μM, a potency greater than that of 2-methoxyestradiol (B1684026), a well-studied microtubule polymerization inhibitor. nih.govresearchgate.net The activity of the estradiol dimer was comparable to that of nocodazole, another known antimitotic agent. nih.gov Molecular modeling studies suggest that this estradiol dimer binds to the colchicine-binding site on the tubulin dimer. nih.govresearchgate.net
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Estradiol 3-methyl ether has been found to reduce cell migration and invasion in human estrogen receptor-negative (ER-) breast cancer cells (MDA-MB-231). nih.gov This effect is believed to be mediated through the inhibition of the TRPML1 cation channel, independent of estrogen receptors. nih.govuni-muenchen.de Analogs of EDME, such as PRU-10 and PRU-12, which have reduced activity at the estrogen receptor, also act as inhibitors of triple-negative breast cancer cell migration and invasion. nih.govmdpi.com
Autophagy is a cellular process involving the degradation of cellular components, which can have both pro-survival and pro-death roles in cancer. This compound and its analogs have been shown to inhibit autophagy. nih.gov This inhibition is achieved through the direct and selective inhibition of the TRPML1 cation channel, which in turn prevents the translocation of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis, to the nucleus. nih.govnih.gov
In Vivo Animal Models
In vivo studies in animal models are crucial for evaluating the systemic effects and potential therapeutic efficacy of a compound before it can be considered for human trials.
A key consideration for the therapeutic development of estradiol analogs is their potential to exert estrogenic effects, which could lead to undesirable side effects. Studies have been conducted to assess the estrogenic activity of these compounds in vivo. For instance, normal D-homoestrone, an analog of this compound, was evaluated for its in vivo estrogenic activity in gonadectomized rats. nih.gov Following a 7-day treatment, no significant estrogenic activity was observed, as determined by the lack of change in uterus weight. nih.gov This suggests that some analogs can be designed to have minimal hormonal effects. mdpi.com
Serum Lipid Profile Modulation
Preclinical research into the specific effects of this compound on serum lipid profiles is not extensively detailed in publicly available scientific literature. However, investigations into structurally related compounds provide some insight into the potential therapeutic goals of such molecules. One such analog, Mytatrienediol, also known as 16α-methyl-16β-epiestriol 3-methyl ether, was developed with the aim of improving serum lipid profiles. wikipedia.org
Mytatrienediol was investigated as a weak estrogenic compound intended for use in men to treat atherosclerosis by favorably modulating serum lipids, with the goal of reducing the risk of myocardial infarction. wikipedia.org The preclinical profile of mytatriendiol supported its classification as a weak estrogen. wikipedia.org While specific quantitative preclinical data on its effects on lipid parameters are scarce, the intended therapeutic application underscores the hypothesis that estrogen ethers were being explored for their potential to elicit beneficial cardiovascular effects through lipid modulation.
Table 1: Investigational Focus of Mytatrienediol on Serum Lipids
| Investigational Goal | Target Condition | Intended Outcome |
|---|---|---|
| Improve serum lipid profiles | Atherosclerosis | Reduction in myocardial infarction risk |
It is important to note that while preclinical evidence suggested a weak estrogenic effect for Mytatrienediol, clinical trials in men revealed estrogenic side effects comparable to other estrogens, which ultimately prevented its marketing. wikipedia.org
Tumor Growth Inhibition in Xenograft Models
Detailed preclinical studies focusing on the direct tumor growth inhibition properties of this compound in xenograft models are not readily found in the available scientific literature. Research on estrogens and their derivatives in cancer models is extensive; however, specific data on the efficacy of this particular methylated form of estradiol in inhibiting tumor growth in xenograft models is sparse.
General research into estrogenic compounds in cancer xenograft models often explores their potential to either promote the growth of hormone-receptor-positive tumors or, conversely, to be modified into compounds that inhibit tumor growth. For instance, other estrogen derivatives have been studied for their anti-angiogenic properties, which is a key mechanism in inhibiting tumor growth. wikipedia.org 2-Methoxyestradiol, a metabolite of estradiol, has been shown to be an angiogenesis inhibitor and to induce apoptosis in certain cancer cell lines. wikipedia.org However, direct evidence and detailed studies of this compound's specific activity in this area, including data from xenograft models, are not currently available.
Tissue Distribution and Localization Studies
Specific preclinical data on the tissue distribution and localization of this compound is limited. However, studies on radiolabeled estradiol derivatives provide a methodological framework and expected patterns of distribution for estrogenic compounds.
For example, a study on a novel DOTA-coupled estradiol derivative labeled with Gallium-68 ([⁶⁸Ga]-estradiol) and Lutetium-177 ([¹⁷⁷Lu]-estradiol) in ER-positive MCF-7 tumor-bearing nude mice demonstrated key aspects of biodistribution relevant to such compounds. nih.govresearchgate.net
Key findings from this study on a related radiolabeled estradiol derivative, which can inform the expected behavior of similar compounds, include:
Rapid Blood Clearance: The radiolabeled estradiol derivative showed fast clearance from the bloodstream. nih.govresearchgate.net
Renal Excretion: The primary route of excretion for the compound was identified as the renal system. nih.gov
Tumor Accumulation: A significant and rapid uptake of the radiotracer was observed in the ER-positive MCF-7 tumors. nih.govresearchgate.net
Low to Moderate Retention in Normal Organs: Most normal organs, including the heart, lungs, liver, and kidneys, showed low to moderate retention of the radioactive compound. nih.gov
Receptor-Specific Uptake: The specificity of the uptake in tumors was confirmed through receptor-blocking assays, where co-administration of non-radioactive estradiol significantly reduced the accumulation of the radiolabeled compound in the tumor. nih.gov
Table 2: Biodistribution Summary of a Radiolabeled Estradiol Derivative in a Xenograft Model
| Parameter | Observation |
|---|---|
| Blood Clearance | Fast |
| Primary Excretion Route | Renal |
| Tumor Uptake (ER-positive) | Rapid and significant |
| Normal Organ Retention | Low to moderate |
| Uptake Mechanism | Receptor-specific |
While this data is for a different, though related, molecule, it provides a valuable preclinical model for how this compound might be expected to distribute in vivo, particularly its potential for targeting estrogen receptor-rich tissues.
Vi. Analytical Chemistry and Quality Control of Estradiol 3 Methyl Ether
Chromatographic Methods for Quantification and Purity Assessment
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For Estradiol (B170435) 3-methyl ether, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely used to determine its purity and concentration in a given sample.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of steroid compounds like Estradiol 3-methyl ether due to its high resolution and sensitivity. waters.comresearchgate.net Reference standards for this compound are often certified with a purity of ≥97% as determined by HPLC. honeywell.com
HPLC methods for related estrogens, such as estradiol and its metabolites, often utilize reversed-phase columns, like a C18 column, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. researchgate.netnih.gov Gradient elution, where the concentration of the organic solvent is increased over time, is frequently employed to achieve optimal separation of the main compound from its impurities. nih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector at a specific wavelength, such as 280 nm, where the compound exhibits absorbance. waters.com For enhanced sensitivity, especially in biological samples, fluorescence detection (FLD) can be used after derivatization. nih.gov
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Methanol and Water |
| Elution | Gradient |
| Detector | UV/PDA (e.g., at 280 nm) or Fluorescence (FLD) |
| Column Temperature | Controlled (e.g., 35-50 °C) researchgate.netnih.gov |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds like this compound. semanticscholar.org Due to the low volatility of steroids, derivatization is often a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govscispec.co.th
In a typical GC method, a capillary column, such as one with a cross-linked dimethyl polysiloxane stationary phase, is used for separation. nih.gov The oven temperature is programmed to ramp up during the analysis to facilitate the elution of compounds with different boiling points. nih.govresearchgate.net For this compound, a semi-standard non-polar Kovats Retention Index has been experimentally determined to be 2656.6, which is a key parameter for its identification in GC. nih.gov
| Parameter | Typical Condition |
| Column | Capillary column (e.g., MXT-1, 30 m x 0.25 mm) nih.gov |
| Carrier Gas | Helium or Nitrogen nih.govresearchgate.net |
| Injector Temperature | ~250-280 °C nih.govresearchgate.net |
| Oven Program | Temperature ramp (e.g., initial 270°C, ramp to 330°C) nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for assessing the purity of this compound and for monitoring the progress of chemical reactions. nih.govresearchgate.netrjpbcs.com It is a versatile technique used in many industries, including pharmaceutical production, for qualitative analysis. nih.govanalis.com.my
The process involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. rjpbcs.com After development, the separated spots are visualized, often under UV light (e.g., at 254 nm). nih.govmdpi.com The purity of the compound can be qualitatively assessed by the presence of a single spot. researchgate.net The retention factor (Rf value) is a key parameter for identification. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's functional groups and mass, which are critical for its characterization.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrations of its chemical bonds. semanticscholar.org For this compound, the IR spectrum shows characteristic absorption bands corresponding to its structure.
Key expected peaks in the IR spectrum include C-H stretching from the aromatic ring and aliphatic portions, C-O stretching from the methyl ether and the alcohol group, and C=C stretching from the aromatic ring. researchgate.net The presence of the hydroxyl (-OH) group is typically indicated by a broad band in the high-frequency region of the spectrum. Analysis of related compounds like 17β-estradiol shows characteristic peaks for C-O stretching vibrations around 1253 cm⁻¹ and 1059 cm⁻¹. researchgate.net Skeletal C-C vibrations of the aromatic ring are observed around 1609 cm⁻¹ and 1584 cm⁻¹. researchgate.net
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining the molecular weight and elucidating the structure of compounds, as well as for identifying and quantifying trace-level impurities. semanticscholar.orgmdpi.com
When coupled with Gas Chromatography (GC-MS), it provides both chromatographic separation and mass spectral data. semanticscholar.org The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (286.4 g/mol ). nih.gov The fragmentation pattern is crucial for structural confirmation.
Key Mass Spectrometry Data for this compound: nih.gov
| Parameter | Value |
| Molecular Weight | 286.19328 g/mol |
| Top Peak (m/z) | 286 |
| 2nd Highest Peak (m/z) | 186 |
| 3rd Highest Peak (m/z) | 160 |
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), offers even greater specificity and is instrumental in the structural characterization of metabolites and the profiling of unknown impurities in complex matrices. mdpi.comnih.gov
Reference Standards and Certified Reference Materials
The foundation of accurate and reproducible analytical measurement for this compound lies in the use of well-characterized reference standards. These are highly purified compounds used as a benchmark for identification and quantification. In the pharmaceutical industry, reference standards are broadly categorized into primary and secondary standards.
Certified Reference Materials (CRMs) , often serving as primary standards, are produced and certified in accordance with internationally recognized standards such as ISO 17034 and ISO/IEC 17025. These materials are accompanied by a comprehensive certificate of analysis that provides information on their purity and the traceability of their certified values.
This compound is available as a Pharmaceutical Secondary Standard , which is qualified as a Certified Reference Material. These secondary standards are established with traceability to primary standards from major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), where available. They are suitable for a variety of analytical applications, including:
Pharmaceutical release testing
Qualitative and quantitative analyses during pharmaceutical method development
Quality control testing in other industries, such as food and beverage
Calibration requirements for analytical instrumentation
The availability of this compound as a certified reference material provides laboratories with a reliable and convenient alternative to preparing and qualifying in-house working standards. The use of these standards is crucial for ensuring the accuracy and consistency of analytical results across different laboratories and over time.
A typical Certificate of Analysis for a Pharmaceutical Secondary Standard of this compound provides key data points essential for its use in quality control.
| Parameter | Typical Information Provided |
| Identity | Confirmed by techniques such as ¹H-NMR, Mass Spectrometry, and IR spectroscopy. |
| Purity | Often determined by a mass balance approach, combining results from chromatographic purity (e.g., HPLC), water content (e.g., Karl Fischer titration), residual solvent analysis (e.g., GC-HS), and inorganic content. |
| Traceability | Statement of traceability to primary standards of recognized pharmacopeias. |
| Usage | Instructions for proper storage and handling to maintain the integrity of the standard. |
Method Development and Validation for Pharmaceutical Analysis
The development and validation of analytical methods are critical for the reliable quantification of this compound in various matrices, including bulk drug substances and finished pharmaceutical products. The process of method validation demonstrates that an analytical procedure is suitable for its intended purpose, ensuring that the results are accurate, precise, and reproducible.
While specific validated methods solely for this compound are not extensively detailed in publicly available literature, the analytical approaches for this compound are largely based on methods developed for estradiol and other estrogenic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
Method Development Considerations:
The development of a robust analytical method for this compound would typically involve the optimization of several parameters to achieve adequate separation from potential impurities and degradation products. Key considerations include:
Chromatographic System: Reversed-phase HPLC is a common choice for steroid analysis. The selection of the stationary phase (e.g., C18 column) and mobile phase composition (e.g., mixtures of acetonitrile or methanol and water or buffer) is critical for achieving the desired selectivity and resolution.
Detection: Given the chromophore in its structure, UV detection is a straightforward approach for HPLC analysis. The selection of an appropriate wavelength is important for sensitivity. For more complex matrices or lower concentrations, mass spectrometry (MS) detection offers higher sensitivity and specificity.
Sample Preparation: The extraction of this compound from a sample matrix must be efficient and reproducible. Techniques can range from simple dissolution to more complex liquid-liquid or solid-phase extraction.
Method Validation Parameters:
Once a method is developed, it must be validated in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
The following table outlines hypothetical yet representative acceptance criteria for a validated HPLC method for the quantification of this compound, based on typical requirements for pharmaceutical analysis.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, % RSD) | ≤ 2.0% |
| Precision (Intermediate Precision, % RSD) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte peak. |
The development of a stability-indicating method is also a critical aspect of pharmaceutical analysis. Such a method is designed to separate the active pharmaceutical ingredient from its potential degradation products, allowing for the accurate measurement of the drug's stability over time and under various stress conditions (e.g., acid, base, oxidation, heat, light).
Vii. Comparative Pharmacology and Structure Activity Relationships of Estrogen Ethers
Comparison with Mestranol (B1676317) (Ethinylestradiol 3-Methyl Ether)
Mestranol, the 3-methyl ether of ethinylestradiol, was the estrogenic component in many of the first oral contraceptive pills. uthscsa.edu Its structure is highly similar to Estradiol (B170435) 3-methyl ether, with the key difference being an ethinyl group (-C≡CH) at the 17α-position, which significantly alters its pharmacological profile.
Both this compound and Mestranol function as prodrugs, requiring in vivo bioactivation to exert their hormonal effects. Their primary activation pathway involves O-demethylation in the liver, which removes the methyl group from the C3 position to reveal a phenolic hydroxyl group. This hydroxyl group is crucial for binding to the estrogen receptor. oup.comnih.gov
Mestranol: Mestranol is a biologically inactive prodrug that is converted to the highly active synthetic estrogen, ethinylestradiol. nih.govpatsnap.com This demethylation occurs in the liver with a conversion efficiency of approximately 70%. patsnap.comnih.gov Pharmacokinetically, a 50 µg oral dose of mestranol is considered bioequivalent to a 35 µg dose of ethinylestradiol. ncats.io The presence of the 17α-ethinyl group in its active metabolite, ethinylestradiol, inhibits hepatic degradation, contributing to its high oral bioavailability and potency compared to natural estradiol. nih.gov
This compound: As a prodrug, this compound is metabolized to the natural estrogen, 17β-estradiol. nih.gov Studies in humans following oral administration confirm that it is absorbed and undergoes metabolism. nih.gov However, the oral bioavailability of its active metabolite, estradiol, is generally very low (around 5%) due to extensive first-pass metabolism in the gut and liver. nih.govwikipedia.org While specific bioavailability data for this compound is not extensively documented, its reliance on conversion to estradiol suggests it faces similar challenges of rapid hepatic metabolism that limit the bioavailability of oral estradiol. wikipedia.org
The estrogenic potency of these ethers is determined by the binding affinity of their active metabolites for the estrogen receptor (ER). The parent ether compounds themselves have significantly reduced affinity.
Receptor Affinity: The methylation of the C3 phenolic hydroxyl group dramatically reduces the binding affinity for the ER. oup.com Consequently, both this compound and Mestranol are largely inactive before demethylation. The key difference lies in their active metabolites. Ethinylestradiol, the active form of Mestranol, exhibits a greater binding affinity for the ER than natural estradiol, the active form of this compound. oup.com
| Feature | This compound | Mestranol (Ethinylthis compound) |
|---|---|---|
| Prodrug Status | Yes | Yes |
| Active Metabolite | Estradiol | Ethinylestradiol |
| Activation Pathway | Hepatic O-demethylation | Hepatic O-demethylation (~70% efficiency) patsnap.comnih.gov |
| Parent Compound ER Affinity | Very low oup.com | Very low oup.com |
| Active Metabolite ER Affinity | High | Very high (greater than estradiol) oup.com |
The primary metabolic step for both compounds is demethylation. Subsequent metabolism, however, differs due to their distinct core structures.
Mestranol Metabolism: After demethylation to ethinylestradiol, metabolism proceeds via hydroxylation, primarily at the C2 position. Studies have identified urinary metabolites such as 2-hydroxy-17α-ethynylestradiol. nih.gov The ethinyl group at C17α sterically hinders oxidation at that position, making ethinylestradiol a poorer substrate for the 17β-hydroxysteroid dehydrogenase enzyme that would otherwise inactivate it to estrone (B1671321). This resistance to inactivation is a key factor in its high potency.
This compound Metabolism: Following oral administration in humans, this compound is metabolized in a manner qualitatively similar to estradiol itself. nih.gov The metabolic pathways include hydroxylation, with evidence for hydroxylation occurring at the C2 position even without prior demethylation, as evidenced by the isolation of 2-hydroxyestrone (B23517) 3-methyl ether in urine. nih.govnih.gov Once demethylated to estradiol, it is subject to rapid oxidation at the C17 position to form the less active estrone. evitachem.com
Other Synthetic Estrogen Ethers and Their Pharmacological Profiles
To overcome the limitations of low oral bioavailability associated with natural estrogens, various other ether prodrugs have been synthesized and evaluated.
Estradiol 3-saccharinylmethyl ether (E2SME) is a synthetic prodrug of estradiol designed for improved oral delivery. wikipedia.org
Pharmacological Profile: This compound is partially protected from the extensive first-pass metabolism that typically inactivates oral estradiol. wikipedia.org In rat studies, E2SME was found to be 9-fold more potent than estradiol when administered orally. Its oral bioavailability was 16%, representing a 5-fold increase compared to that of oral estradiol in the same model. A key feature of its activation is that it is not hydrolyzed to estradiol by enzymes but rather through a chemical hydrolysis process in biological media like plasma. wikipedia.org
| Compound | Activation Mechanism | Oral Potency (vs. Estradiol in rats) | Oral Bioavailability (in rats) |
|---|---|---|---|
| Estradiol 3-Saccharinylmethyl Ether | Chemical hydrolysis wikipedia.org | 9-fold greater wikipedia.org | 16% (5-fold greater than estradiol) wikipedia.org |
This synthetic derivative features both a methyl ether at the C3 position and a cyanomethyl group at the 17α-position.
Pharmacological Profile: 17α-Cyanomethylthis compound is an estrogenic compound that binds to both ERα and ERβ with high affinity. patsnap.compatsnap.com The presence of the cyanomethyl group at the 17α-position is a critical structural feature that enhances the compound's resistance to metabolic degradation, thereby prolonging its biological activity. patsnap.com In clinical studies with postmenopausal women, it demonstrated the ability to lower serum cholesterol levels. nih.gov Its metabolism has been studied in various species, showing notable differences in the resulting urinary metabolite patterns. nih.gov
Mytatrienediol (16α-Methyl-16β-epiestriol 3-methyl ether)
Mytatrienediol, chemically known as 16α-Methyl-16β-epiestriol 3-methyl ether, is a synthetic estrogenic compound. Its structure is derived from estriol, featuring a methyl group at the C16α position and a methyl ether at the C3 position. These modifications significantly influence its pharmacological profile compared to the parent hormone, estradiol.
The 3-O-methylation of the phenolic hydroxyl group is another key structural feature of Mytatrienediol. Etherification of the C3 hydroxyl group generally leads to a decrease in direct binding affinity to the estrogen receptor. This is because the free phenolic hydroxyl group is a critical feature for high-affinity binding, acting as a hydrogen bond donor. However, estrogen 3-methyl ethers can exhibit significant estrogenic activity in vivo. This is attributed to their metabolic conversion back to the active hydroxyl form by demethylation in tissues such as the liver. This metabolic activation allows these compounds to serve as pro-drugs, with a potentially altered pharmacokinetic profile compared to their unmethylated counterparts.
The combination of both the C16α-methyl group and the C3-methyl ether in Mytatrienediol results in a compound with a unique pharmacological profile. The estrogenic potency of Mytatrienediol would be a result of its receptor binding affinity (after potential metabolic activation) and its pharmacokinetic properties. To illustrate the impact of such modifications, a comparative table of related estrogenic compounds is presented below.
| Compound | C3 Modification | C16α Modification | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) | Uterotrophic Potency (Oral) |
| Estradiol | -OH | -H | 100 | +++ |
| Estriol | -OH | -OH | 15 | + |
| Estrone 3-methyl ether | -OCH₃ | =O | Low (in vitro) | ++ |
| Mytatrienediol | -OCH₃ | -CH₃, -OH (16β) | Data not available | Data not available |
| 16α-Hydroxyestradiol | -OH | -OH | ~10-20 | + |
Note: This table is illustrative and compiles data from various sources on related compounds to provide a comparative context for Mytatrienediol. Specific quantitative data for Mytatrienediol is not available and would require direct experimental determination.
Steric and Electronic Influences on Receptor Binding and Biological Activity
The interaction between an estrogenic compound and its receptor is a highly specific process governed by the steric and electronic properties of the ligand. The ligand-binding domain of the estrogen receptor is a hydrophobic pocket with specific hydrogen bond donor and acceptor sites that accommodate the steroid nucleus.
Steric Influences:
The size and shape of a molecule, or its steric profile, play a pivotal role in determining its fit within the receptor's binding pocket.
Substituents on the Steroid Nucleus: The introduction of substituents at various positions can either enhance or diminish binding affinity and biological activity. For example, the estrogen receptor can tolerate small, nonpolar substituents at the 16α-position. However, bulky groups at this position can lead to a significant decrease in binding affinity due to steric hindrance, preventing the optimal alignment of the ligand within the binding pocket. The methyl group at C16α in Mytatrienediol is relatively small, which may allow it to be accommodated within the receptor.
Electronic Influences:
The electronic properties of a ligand, including its charge distribution and ability to form hydrogen bonds, are critical for high-affinity binding.
The Phenolic A-Ring: The phenolic hydroxyl group at C3 of the A-ring is a key electronic feature for potent estrogenic activity. It acts as a crucial hydrogen bond donor, anchoring the ligand to specific amino acid residues (such as Glu353 and Arg394) in the ligand-binding domain.
Etherification of the C3 Hydroxyl Group: The presence of a methyl ether at the C3 position, as in Mytatrienediol and other estrogen ethers like mestranol, blocks this critical hydrogen bonding capability. This results in a significant reduction in in vitro binding affinity for the estrogen receptor. The electron-donating nature of the methoxy (B1213986) group alters the electronic density of the A-ring compared to a hydroxyl group, which can also influence non-covalent interactions with the receptor. As previously mentioned, the in vivo activity of these ethers is dependent on their metabolic conversion to the free phenol (B47542).
The following table summarizes the general effects of steric and electronic modifications on estrogen receptor binding and activity:
| Modification | Steric/Electronic Effect | Impact on Receptor Binding Affinity | Impact on Biological Activity |
| Bulky substituent at C16/C17 | Steric hindrance | Decreased | Decreased |
| Small, nonpolar substituent at C16α | Minor steric effect | Tolerated, may slightly decrease | Variable, depends on specific substituent |
| Methylation of C3-OH | Electronic (loss of H-bond donor) | Significantly decreased (in vitro) | Dependent on in vivo demethylation |
| Introduction of polar groups | Electronic and Steric | Generally decreased | Generally decreased |
Viii. Future Directions and Emerging Research Avenues
Development of Novel Estradiol (B170435) 3-Methyl Ether Analogs with Targeted Activities
The development of novel analogs of Estradiol 3-methyl ether is a promising area of research focused on creating compounds with more specific and targeted biological activities. By modifying the basic structure of this compound, researchers aim to enhance therapeutic effects while minimizing off-target interactions.
One approach involves the synthesis of heteroatom-containing steroid derivatives. The incorporation of atoms such as nitrogen, sulfur, or oxygen into the steroid framework can significantly alter the molecule's chemical and biological properties, potentially leading to the development of new therapeutic agents for a range of diseases, including cancer and cardiovascular disorders nih.gov. For instance, recent studies have focused on creating aza-analogs of this compound. Following the principle of bioisosteres, researchers have synthesized methoxypyridine and methoxypyrimidine analogs. The methoxypyridine analog was found to largely retain its inhibitory activity on the lysosomal cation channel TRPML1, demonstrating the potential of such modifications nih.govnih.gov.
Another strategy is the creation of prodrugs to improve oral bioavailability. For example, Estradiol 3-saccharinylmethyl ether, a prodrug of estradiol, has shown significantly improved oral potency compared to estradiol in animal studies. This is attributed to its partial protection from first-pass metabolism in the liver and intestines wikipedia.org. Such findings encourage the exploration of other ether derivatives of estradiol to enhance their therapeutic profiles.
Furthermore, research into 17β-O-alkyl ethers of estradiol has revealed that modifications at this position can influence neuroprotective activity. While methyl and ethyl ethers decreased neuroprotective effects against oxidative stress in neural cells, higher alkyl ethers (C3 to C8) showed an increase in protection nih.gov. This highlights the importance of substituent chain length and lipophilicity in determining the biological activity of estradiol analogs.
The following table summarizes some of the developed this compound analogs and their targeted activities:
| Analog Name | Targeted Activity | Key Findings |
| Methoxypyridine analog | TRPML1 inhibition | Largely retained the inhibitory activity of the parent compound. nih.govnih.gov |
| Methoxypyrimidine analog | TRPML1 inhibition | Significantly lost inhibitory activity compared to the parent compound. nih.gov |
| Estradiol 3-saccharinylmethyl ether | Estrogenic activity (prodrug) | 9-fold more potent than estradiol via the oral route in rats. wikipedia.org |
| 17β-O-higher alkyl ethers (C3-C8) | Neuroprotection | Increased protection of neural cells against oxidative stress. nih.gov |
Application of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in steroid research, offering deep insights into the structure-activity relationships of compounds like this compound and their interactions with biological targets. These in silico approaches allow for the rational design of new analogs and the prediction of their binding affinities and biological activities.
Molecular docking studies are frequently employed to predict the binding modes of estradiol derivatives within the ligand-binding domains of estrogen receptors nih.gov. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for receptor binding and activation. For instance, modeling has shown that the phenolic hydroxyl group in the A-ring of estradiol is a critical hydrogen bond donor, contributing significantly to binding affinity uthscsa.edu. Understanding how the 3-methyl ether modification alters these interactions is a key area of investigation.
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. By correlating the structural features of a series of compounds with their biological activities, QSAR can be used to predict the activity of novel, untested analogs researchgate.net. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.
Advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) provide a highly accurate description of the ligand-receptor interactions by treating the ligand and the immediate binding site with quantum mechanics while the rest of the protein is described by molecular mechanics nih.gov. Such methods can elucidate the subtle electronic effects that influence binding and activity.
The application of these computational methods will be crucial for:
Designing novel this compound analogs with enhanced selectivity for specific estrogen receptor subtypes (ERα vs. ERβ) or for non-canonical receptors like GPER.
Predicting the metabolic fate of new analogs, helping to design compounds with improved pharmacokinetic properties.
Understanding the molecular basis of endocrine disruption by environmental estrogens that may mimic the action of endogenous estrogens like estradiol and its metabolites.
Exploration of this compound as a Research Tool in Steroid Biology
This compound serves as a valuable research tool for dissecting the complexities of steroid biology. Its unique properties, particularly its altered receptor binding and metabolism compared to estradiol, make it useful for a variety of experimental applications.
One of the primary uses of this compound is in studying the metabolism of estrogens. Research has shown that the 3-methyl ether group influences the metabolic pathways of estradiol. For example, studies with radiolabeled this compound have demonstrated that it undergoes hydroxylation at the 2-position without demethylation, leading to the formation of 2-hydroxyestrone (B23517) 3-methyl ether nih.gov. This provides insights into the enzymatic processes involved in estrogen metabolism and the potential for creating metabolically stable estrogenic compounds.
Furthermore, this compound and its derivatives can be used as probes to investigate the function of specific estrogen receptors. By comparing the cellular responses to estradiol versus this compound, researchers can infer the role of the 3-hydroxyl group in receptor activation and downstream signaling. For example, its use as a potent and subtype-specific inhibitor of the TRPML1 cation channel highlights its utility in studying the function of non-estrogen receptor targets as well nih.govnih.gov.
The synthesis of various derivatives of this compound, such as 9,11-seco steroids, further expands its utility as a research tool for developing novel contraceptive agents and other therapeutics acs.orgnih.gov. By systematically modifying the steroid scaffold and evaluating the biological activities of the resulting compounds, a deeper understanding of the structure-function relationships of steroid hormones can be achieved.
The table below highlights the utility of this compound as a research tool:
| Research Area | Application of this compound | Key Insights |
| Estrogen Metabolism | Tracing the metabolic fate of a 3-O-methylated estrogen. | Elucidation of metabolic pathways, such as 2-hydroxylation without demethylation. nih.gov |
| Receptor Function | Probing the role of the 3-hydroxyl group in receptor binding and activation. | Differentiating between the signaling of various estrogen receptors. |
| Ion Channel Research | Acting as a specific inhibitor of the TRPML1 channel. | Understanding the function and pharmacology of non-receptor targets. nih.govnih.gov |
| Drug Development | Serving as a scaffold for the synthesis of novel steroid derivatives. | Development of new therapeutic agents with tailored activities. acs.orgnih.gov |
Q & A
Q. How is Estradiol 3-methyl ether synthesized, and what are the critical considerations for its purification?
this compound is synthesized via the Williamson Ether Synthesis . Estradiol is reacted with methyl iodide in the presence of a weak base (e.g., K₂CO₃), which selectively deprotonates the phenolic hydroxyl group (pKa ~10) over the 17β-hydroxyl group (pKa ~17). This step ensures regioselective methylation at the 3-position . Purification typically involves chromatography (e.g., silica gel) or recrystallization to remove unreacted starting materials and byproducts. Impurities such as residual estradiol or di-methylated derivatives must be monitored using HPLC or TLC .
Q. What validated analytical techniques are used to quantify this compound in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (λ = 280 nm) is commonly employed, offering a limit of detection (LOD) of ~10 ng/mL. Mobile phases often combine acetonitrile and water (e.g., 60:40 v/v) with C18 columns . For biological matrices, GC–NCI-MS-MS (Negative Chemical Ionization) provides ultralow detection (0.15 pg/mL) after derivatization with pentafluorobenzoyl chloride and MSTFA to enhance volatility and sensitivity .
Q. What safety protocols are essential when handling ether derivatives like this compound?
Key protocols include:
- Ventilation : Use chemical fume hoods for synthesis and handling to mitigate inhalation risks .
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, ANSI-approved goggles, and nitrile gloves. Static discharge must be controlled when working with volatile ethers .
- Storage : Keep containers tightly sealed in flammable storage cabinets away from ignition sources .
Advanced Research Questions
Q. What structural modifications of this compound can dissociate its estrogenic and antifertility activities?
Introducing 9,11-seco modifications (cleaving the C9–C11 bond) reduces estrogenic activity while retaining weak antifertility effects. For example, 9,11-secothis compound showed 10-fold lower estrogen receptor (ER) binding affinity compared to the parent compound. However, complete dissociation of activities remains challenging, necessitating further exploration of A-ring substitutions or 17β-side chain modifications .
Q. How can GC–NCI-MS-MS be optimized for ultralow detection of this compound metabolites in biological fluids?
Optimization involves:
- Derivatization : Sequential treatment with pentafluorobenzoyl chloride (for phenolic hydroxyl) and MSTFA (for 17β-hydroxyl) to form stable, volatile derivatives.
- Column Selection : High-resolution capillary columns (e.g., DB-5MS) with temperature programming (150–300°C) to separate metabolites like estrone 3-methyl ether.
- Ion Monitoring : Selective reaction monitoring (SRM) for fragment ions (e.g., m/z 664 → 441 for estradiol derivatives) enhances specificity .
Q. What in vitro models are suitable for studying cell-type-specific effects of this compound derivatives?
ER-positive cell lines (e.g., human MCF-7 breast cancer cells and monkey CV-1 kidney cells) transfected with estrogen-responsive luciferase reporters (e.g., Vit2P36-ERE) are used to assess transcriptional activation. CV-1 cells may exhibit higher sensitivity to certain derivatives (e.g., doisynolic acid analogs), highlighting species-specific ER interactions .
Q. How should researchers address discrepancies in bioactivity data between human and non-human cell lines?
Discrepancies arise from differences in ER isoform expression (e.g., ERα vs. ERβ ratios) or co-regulator proteins. Strategies include:
- Cross-validation : Test compounds in multiple cell lines (e.g., human HepG2 vs. rat H4IIE).
- Proteomic profiling : Identify cell-specific co-activators (e.g., SRC-1) using siRNA knockdown or CRISPR-Cas9 .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
